molecular formula C13H9Cl2NO B2640764 4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol CAS No. 36043-75-1

4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol

Cat. No.: B2640764
CAS No.: 36043-75-1
M. Wt: 266.12
InChI Key: XTVTUHAWRXHJTN-LZYBPNLTSA-N
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Description

4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol is a chemical compound known for its unique structural properties and potential applications in various fields. It is a type of Schiff base, which is typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a chlorophenyl group and a phenolic hydroxyl group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-chloroaniline in the presence of an acid catalyst. The reaction is carried out in an ethanol solution, where the aldehyde and amine are mixed and heated under reflux conditions for several hours. The resulting Schiff base is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions through its imine and phenolic groups. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol
  • 4-chloro-2-{(E)-[(4-bromophenyl)imino]methyl}phenol
  • 4-chloro-2-{(E)-[(4-methylphenyl)imino]methyl}phenol

Uniqueness

4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-chloro-2-[(4-chlorophenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVTUHAWRXHJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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